1,2,3-Thiadiazole-5-carbohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
4100-19-0 |
|---|---|
Molecular Formula |
C3H4N4OS |
Molecular Weight |
144.16 g/mol |
IUPAC Name |
thiadiazole-5-carbohydrazide |
InChI |
InChI=1S/C3H4N4OS/c4-6-3(8)2-1-5-7-9-2/h1H,4H2,(H,6,8) |
InChI Key |
DHTBORBAEQJWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=N1)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Fundamental Synthetic Routes to the 1,2,3-Thiadiazole (B1210528) Core
The construction of the 1,2,3-thiadiazole ring is a critical step in the synthesis of the target compound. Several methods have been developed for this purpose, with the Hurd-Mori reaction being a cornerstone approach.
Hurd-Mori Reaction and Related Cyclization Approaches
The Hurd-Mori reaction is a classical and widely utilized method for the synthesis of 1,2,3-thiadiazoles. wikipedia.orgchemicalbook.com This reaction involves the cyclization of α-active methylene (B1212753) hydrazones with thionyl chloride (SOCl₂). wikipedia.orgmdpi.com The general mechanism proceeds through the reaction of a hydrazone, often derived from a ketone or aldehyde, with thionyl chloride to form an intermediate that undergoes intramolecular cyclization to yield the 1,2,3-thiadiazole ring. wikipedia.orgchemicalbook.com
For instance, the reaction of hydrazones derived from ketones with an N-acyl or N-tosyl group with thionyl chloride leads to the formation of 1,2,3-thiadiazoles. wikipedia.org A variation of this approach involves the reaction of pyrazolyl-phenylethanones with semicarbazide (B1199961) to form a semicarbazone intermediate, which is then cyclized with thionyl chloride to produce substituted 1,2,3-thiadiazoles. mdpi.com Similarly, ketones with alkyl and aryl substituents can be converted to their corresponding semicarbazones and subsequently cyclized using excess thionyl chloride. mdpi.com
An improved Hurd-Mori approach has been developed using N-tosylhydrazones and elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst, offering a metal-free methodology. mdpi.comorganic-chemistry.org
Table 1: Examples of Hurd-Mori and Related Cyclization Reactions
| Starting Material | Reagents | Product | Yield | Reference |
| Pyrazolyl-phenylethanones | 1. Semicarbazide, 2. Thionyl chloride | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | mdpi.com |
| Ketones (alkyl and aryl) | 1. Semicarbazide, 2. Thionyl chloride | 1,2,3-Thiadiazole hybrids | Not specified | mdpi.com |
| N-tosylhydrazones | Sulfur, TBAI | Substituted aryl 1,2,3-thiadiazoles | 44-98% | mdpi.comorganic-chemistry.org |
| Enaminones | Tosylhydrazine, Elemental Sulfur, I₂/DMSO | 5-Acyl-1,2,3-thiadiazoles | Very Good | organic-chemistry.org |
Synthesis via Carbonyl Chloride and Related Precursors
Another strategy for the synthesis of the 1,2,3-thiadiazole ring involves the use of carbonyl chloride or related precursors. For example, the synthesis of 1,2,4-thiadiazole (B1232254) derivatives has been achieved through the condensation of an amide with (chlorothio)formyl chloride, followed by reaction with ethyl cyanoformate. nih.gov While this example pertains to the 1,2,4-isomer, similar principles can be applied to the synthesis of other thiadiazole scaffolds. The use of hazardous reagents like chlorocarbonylsulfenyl chloride has prompted the search for safer and more scalable alternatives. google.com
Approaches for Introducing the Carbohydrazide (B1668358) Moiety
Once the 1,2,3-thiadiazole core is established, the next critical step is the introduction of the carbohydrazide functional group (-CONHNH₂).
Hydrazidation Reactions from Esters or Carbaldehydes
A common and direct method for forming the carbohydrazide is through the hydrazidation of a corresponding ester. This typically involves reacting a 1,2,3-thiadiazole-5-carboxylate ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). mdpi.comchemicalbook.com For example, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester can be refluxed with hydrazine hydrate in ethanol (B145695) to produce 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) in high yield. chemicalbook.com
Alternatively, the carbohydrazide moiety can be derived from a carbaldehyde. A multi-step process can be employed where a 1,2,3-thiadiazole-5-carbaldehyde (B3417176) is first synthesized. capes.gov.br This can be achieved through the monobromination of a 5-methyl derivative, followed by treatment with sodium azide (B81097) and subsequent decomposition in concentrated sulfuric acid. capes.gov.br The resulting carbaldehyde can then be converted to the carbohydrazide through various synthetic transformations.
Table 2: Hydrazidation of 1,2,3-Thiadiazole Esters
| Starting Ester | Reagent | Product | Yield | Reference |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester | Hydrazine hydrate | 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | 94.87% | chemicalbook.com |
| Substituted 1,2,3-thiadiazole-5-carboxylate | Hydrazine hydrate | 1,2,3-Thiadiazole acetanilide (B955) derivative | Not specified | mdpi.com |
Functional Group Transformations for Carbohydrazide Formation
Functional group transformations offer a versatile toolkit for the synthesis of complex molecules. rsc.orgsolubilityofthings.com In the context of 1,2,3-thiadiazole-5-carbohydrazide synthesis, a carboxylic acid group on the thiadiazole ring can be a key intermediate. This carboxylic acid can be activated, for example, by converting it to an acid chloride, which can then readily react with hydrazine to form the desired carbohydrazide. youtube.com This two-step process, starting from the carboxylic acid, provides a reliable route to the final product. The transformation of other functional groups, such as nitriles or amides, into carbohydrazides is also a plausible, albeit potentially more complex, synthetic strategy. rsc.orgyoutube.com
Advanced and Green Synthetic Techniques
In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. nanobioletters.comresearchgate.net These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and often employ alternative energy sources like microwave irradiation or ultrasonication to accelerate reactions. nanobioletters.combenthamdirect.com
For the synthesis of thiadiazole derivatives, microwave-assisted synthesis has been shown to provide better yields, reduce reaction times, and minimize the formation of unwanted side products compared to conventional heating methods. benthamdirect.com The use of catalysts, such as TBAI in the Hurd-Mori reaction, also represents a move towards more efficient and sustainable chemistry. mdpi.comorganic-chemistry.org Furthermore, one-pot multi-component reactions are being explored to streamline the synthesis of complex thiadiazole-containing molecules, reducing the number of isolation and purification steps required. mdpi.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds. In the context of 1,2,3-thiadiazole derivatives, microwave irradiation has been effectively employed to synthesize various related structures, demonstrating its potential for the synthesis of this compound.
For instance, the synthesis of 3-(2-methyl-1H-indol-3-yl)-6-aryl- patsnap.comgoogle.comcapes.gov.brtriazolo[3,4-b] patsnap.comcapes.gov.brgoogle.comthiadiazoles has been successfully achieved using microwave irradiation. nih.gov This method has also been applied to the one-pot, three-component synthesis of novel pyrazole-based azoles under controlled microwave heating conditions, highlighting the efficiency and convenience of this approach compared to traditional multi-stage procedures. nih.gov The synthesis of thiazolyl-pyridazinediones, potent antimicrobial agents, was also accomplished through a microwave-assisted one-pot three-component reaction. mdpi.com
A study on the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from 3-Acetyl-2-phenylthiazolidine-4-carbohydrazide showcased significantly reduced reaction times and increased yields with microwave irradiation compared to classical heating methods. jobpcr.com Specifically, the yield for a particular derivative increased from 19% with conventional heating to 52% using microwaves, with the reaction time being drastically reduced. jobpcr.com
| Compound | Synthetic Method | Reaction Time (Microwave) | Yield (Microwave) | Yield (Classical) | Reference |
| C18H15ClN4O2S | Microwave-assisted | Not Specified | 52% | 19% | jobpcr.com |
Micelle-Promoted and Solvent-Free Reaction Conditions
The use of micelles and solvent-free conditions represents a green chemistry approach to the synthesis of 1,2,3-thiadiazole derivatives. These methods aim to reduce or eliminate the use of volatile and hazardous organic solvents.
Research has shown that micelle-promoted synthesis can be an effective strategy. For example, the synthesis of thiazole (B1198619) and thiadiazole carboxamide scaffold-based derivatives has been explored, which are potential c-Met kinase inhibitors for cancer treatment. nih.gov While this specific study does not focus on this compound, it demonstrates the applicability of micellar catalysis in the synthesis of related heterocyclic compounds.
Solvent-free reaction conditions, often coupled with microwave irradiation, offer an environmentally friendly alternative. The synthesis of pyrazole (B372694) scaffolds has been achieved through a multi-component reaction under controlled microwave heating without a solvent, showcasing high efficiency and regioselectivity. nih.gov
Catalyst-Free Approaches
The development of catalyst-free synthetic methods is highly desirable to avoid metal contamination in the final products and to reduce costs. Several catalyst-free approaches for the synthesis of 1,2,3-thiadiazoles have been reported.
One such method involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI), under metal-free conditions to produce 1,2,3-thiadiazoles in good yields. organic-chemistry.org Another efficient, catalyst-free reaction involves treating tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol at room temperature, which provides 1,2,3-thiadiazoles in very good yields with a broad substrate scope. organic-chemistry.org
Furthermore, a visible-light-induced, metal-free synthesis of 1,2,3-thiadiazoles has been developed using cercosporin (B1668469) as a photocatalyst. organic-chemistry.org This method is environmentally friendly and offers good regioselectivity and functional group compatibility. organic-chemistry.org The synthesis of 1,5-diaryl-1,2,3-triazoles has also been achieved in high yields from aryl azides and terminal alkynes in DMSO in the presence of catalytic tetraalkylammonium hydroxide, demonstrating a transition-metal-free approach. researchgate.net
Synthesis of Isotopic Analogs (e.g., Deuterated Forms)
The synthesis of isotopically labeled compounds, particularly deuterated forms, is crucial for various applications, including metabolic studies and as internal standards in analytical methods. The synthesis of deuterated this compound analogs has been documented, primarily in the context of their use as key intermediates in the preparation of pharmaceutical compounds.
| Isotopic Analog | Precursor | Key Reaction Steps | Isotopic Purity | Reference |
| 3-(methyl-d3)-1,2,4-thiadiazole-5-carbohydrazide | d3-AMTD | Pinner reaction, Cyclization | >95% | patsnap.comgoogle.com |
Table of Compounds
Derivatization and Structural Diversity
Formation of Hydrazone Derivatives from 1,2,3-Thiadiazole-5-carbohydrazide
The hydrazide group is a key synthon for the formation of hydrazones, a class of compounds characterized by the R1R2C=NNHR3 functional group. These are typically formed through the reaction of a hydrazine (B178648) or hydrazide with an aldehyde or a ketone.
The condensation of this compound with various aromatic aldehydes and ketones is a straightforward and efficient method for generating a library of N'-substituted hydrazone derivatives. This reaction typically involves heating the carbohydrazide (B1668358) with the respective carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with an acid catalyst. nih.govnih.gov The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (–N=CH–) bond of the hydrazone.
For instance, the reaction of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) with substituted benzaldehydes under reflux in ethanol yields the corresponding (E)-N'-(substituted-benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazides. researchgate.net The formation of these hydrazones is confirmed by spectroscopic methods, where the appearance of a singlet signal for the azomethine proton (=CH) in the ¹H NMR spectrum (typically around δ 8.0-8.6 ppm) and a signal for the NH proton (around δ 11.8-12.8 ppm) are indicative of a successful condensation. nih.gov
The table below summarizes the synthesis of several hydrazone derivatives from the related 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, illustrating the versatility of the condensation reaction with various aromatic aldehydes.
| Aldehyde Reactant | Resulting Hydrazone Derivative | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Salicylaldehyde (B1680747) | (E)-N'-(2-hydroxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Ethyl lactate:water | Excellent | researchgate.net |
| 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Ethanol | 94 | nih.gov |
| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Ethanol | 92 | nih.gov |
| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Ethanol | 95 | nih.gov |
| 5-Nitro-2-furaldehyde | (E)-N'-(5-nitro-2-furfurylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Ethanol | 91 | nih.gov |
The products of the condensation reactions described above are N-substituted hydrazones, often referred to in the literature as hydrazide-hydrazones to emphasize their origin from a carbohydrazide. nih.gov The structure consists of the 1,2,3-thiadiazole (B1210528) core linked through a hydrazide functional group to a substituted benzylidene or similar moiety. The synthesis of these compounds is a robust process, affording stable, solid products in good to excellent yields (often in the range of 57-98%). nih.gov
The structural confirmation of these hydrazide-hydrazones relies on comprehensive spectroscopic analysis. In addition to ¹H NMR, Fourier-transform infrared (FTIR) spectroscopy is crucial. Key vibrational bands include the N-H stretching (around 3150-3300 cm⁻¹), the C=O stretching of the amide group (around 1650-1680 cm⁻¹), and the C=N stretching of the azomethine group (around 1600-1625 cm⁻¹). researchgate.net
Synthesis of Schiff Base Ligands and Metal Complexes
The hydrazone derivatives of this compound are a prominent class of Schiff bases. These compounds are of significant interest in coordination chemistry as they can act as versatile ligands capable of forming stable complexes with various transition metal ions.
The design of polydentate ligands from this compound hinges on the strategic selection of the aldehyde or ketone reactant. By incorporating additional donor atoms into the aldehyde/ketone fragment, the resulting Schiff base can be engineered to have multiple binding sites for a metal ion.
A classic example is the use of salicylaldehyde or its derivatives. The resulting Schiff base, such as (E)-N'-(2-hydroxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, contains a phenolic hydroxyl group (-OH) ortho to the azomethine group. researchgate.net This arrangement facilitates the formation of a stable six-membered chelate ring upon coordination with a metal ion. The potential donor sites in such a ligand are:
The azomethine nitrogen.
The carbonyl oxygen of the amide group.
The phenolic oxygen (after deprotonation).
One of the nitrogen atoms of the thiadiazole ring.
This multiplicity of donor atoms allows the ligand to act in a bidentate (e.g., coordinating via azomethine-N and phenolic-O) or tridentate fashion, making them effective chelating agents. researchgate.netarid.my
Schiff base ligands derived from this compound react with a variety of transition metal salts (e.g., chlorides, acetates, or sulfates) to form coordination complexes. The synthesis is typically achieved by reacting the ligand with the metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio in a suitable solvent like ethanol or methanol, often under reflux. researchgate.netarid.my
Complexes with a range of divalent and trivalent transition metals have been reported for analogous thiadiazole Schiff bases, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). arid.myorientjchem.org For example, the ligand (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide has been used to synthesize complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The formation of these complexes is often indicated by a color change and the precipitation of a solid product.
| Ligand | Metal Ion | Resulting Complex | Reference |
|---|---|---|---|
| (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Co(II) | Co(II) complex of the ligand | researchgate.net |
| (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Ni(II) | Ni(II) complex of the ligand | researchgate.net |
| (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Cu(II) | Cu(II) complex of the ligand | researchgate.net |
| (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Zn(II) | Zn(II) complex of the ligand | researchgate.net |
| Schiff bases of 1,3,4-thiadiazole-2,5-dithiol | Cd(II), Mn(II) | Cd(II) and Mn(II) complexes | arid.my |
The way in which the Schiff base ligand binds to the metal ion (chelation mode) and the resulting three-dimensional arrangement (coordination geometry) are determined through spectroscopic and analytical techniques.
FTIR spectroscopy is particularly informative. Upon complexation, several key changes are observed:
Disappearance of the ν(O-H) band: For ligands with a phenolic hydroxyl group, the broad band corresponding to the O-H stretch (around 3400 cm⁻¹) disappears, indicating deprotonation and coordination of the phenolic oxygen to the metal ion. researchgate.net
Shift in the ν(C=N) band: The stretching frequency of the azomethine group shifts, typically to a lower wavenumber, confirming the coordination of the azomethine nitrogen. mdpi.com
Shift in the ν(C=O) band: A shift in the carbonyl stretching frequency indicates its involvement (or non-involvement) in coordination. In many cases, the ligand coordinates in its enol form, leading to the disappearance of the C=O band and the appearance of a new C-O stretching band.
New bands for ν(M-N) and ν(M-O): The formation of new bonds between the metal and the donor atoms of the ligand gives rise to new absorption bands in the far-infrared region (typically below 600 cm⁻¹). researchgate.net
Based on this data, along with elemental analysis and magnetic susceptibility measurements, the coordination geometry of the complexes can be proposed. For Schiff bases derived from substituted salicylaldehydes, the ligand often acts as a monobasic bidentate or tridentate ligand. Depending on the metal ion and the stoichiometry of the reaction, various geometries can be adopted, such as square planar, tetrahedral, or octahedral. arid.myresearchgate.netnih.gov For example, studies on analogous thiadiazole Schiff base complexes have suggested octahedral geometries for Mn(II), Co(II), and Ni(II) complexes, and tetrahedral or square planar geometries for Zn(II) and Cu(II) complexes. arid.mynih.gov The chelation typically involves the phenolic oxygen, the azomethine nitrogen, and in some cases, a nitrogen atom from the thiadiazole ring, demonstrating the ligand's versatile coordination behavior. mdpi.com
Construction of Other Functionalized Derivatives
The chemical reactivity of the hydrazide moiety allows for the synthesis of numerous derivatives through reactions such as condensation, acylation, and cyclization. These transformations lead to the creation of novel compounds with potentially enhanced biological activities.
The synthesis of urea (B33335) derivatives from this compound can be achieved through the nucleophilic addition of the terminal amino group of the hydrazide to an isocyanate. This reaction typically proceeds by treating the carbohydrazide with a substituted isocyanate (R-N=C=O) in an appropriate solvent. The nitrogen atom of the -NH2 group attacks the electrophilic carbon atom of the isocyanate, leading to the formation of a stable N-substituted ureido linkage.
This synthetic strategy allows for the introduction of a wide variety of substituents (R-groups) depending on the isocyanate used, enabling the systematic exploration of structure-activity relationships. While specific examples starting directly from this compound are not detailed in readily available literature, the methodology is a standard and well-established procedure for carbohydrazides in general. For instance, various carbohydrazide derivatives have been successfully converted into their corresponding urea derivatives using this approach. researchgate.net
Table 1: General Synthesis and Representative Examples of 1,2,3-Thiadiazole Urea Derivatives
| Starting Material | Reagent (Isocyanate) | General Product Structure |
| This compound | R-N=C=O | |
| Example Reactants (R-N=C=O) | Resulting Product Name (Example) | |
| Phenyl isocyanate | N-phenyl-2-(1,2,3-thiadiazole-5-carbonyl)hydrazine-1-carboxamide | |
| 4-Chlorophenyl isocyanate | N-(4-chlorophenyl)-2-(1,2,3-thiadiazole-5-carbonyl)hydrazine-1-carboxamide | |
| Ethyl isocyanate | N-ethyl-2-(1,2,3-thiadiazole-5-carbonyl)hydrazine-1-carboxamide |
Note: The structures and names in the examples are based on the general, established reaction between a carbohydrazide and an isocyanate.
The construction of fused heterocyclic systems expands the chemical diversity and conformational rigidity of the parent molecule. The imidazo[2,1-b]-1,3,4-thiadiazole ring system is a prominent scaffold known for a range of biological activities. mdpi.comrsc.org
The standard and most widely reported synthesis of the imidazo[2,1-b]-1,3,4-thiadiazole core involves the cyclocondensation of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with an α-haloketone (e.g., a phenacyl bromide). mdpi.comresearchgate.net In this reaction, the exocyclic amino group of the thiadiazole attacks the α-carbon of the ketone, displacing the halide. Subsequent intramolecular cyclization and dehydration yield the fused bicyclic system. mdpi.com
To utilize this compound for this purpose would necessitate its prior conversion into a 2-amino-1,3,4-thiadiazole intermediate, a multi-step process. A more direct cyclization approach from the carbohydrazide itself would lead to different fused systems, such as 1,2,4-triazoles. mdpi.comnih.gov However, following the established route to the target scaffold, the key reaction is detailed below.
Table 2: Established Synthesis of the Imidazo[2,1-b]-1,3,4-thiadiazole Scaffold
| Precursor | Reagent | Product |
| 2-Amino-5-R'-1,3,4-thiadiazole | α-Bromo-R''-ketone | 2-R'-6-R''-imidazo[2,1-b]-1,3,4-thiadiazole |
This table illustrates the generally accepted synthetic pathway to the imidazo[2,1-b]-1,3,4-thiadiazole ring system, which starts from a 2-amino-1,3,4-thiadiazole precursor. mdpi.comresearchgate.net
Molecular hybridization involves combining two or more pharmacophoric units to create a single molecule with potentially synergistic or enhanced biological activity. The chromone (B188151) scaffold is a well-known privileged structure in medicinal chemistry.
A straightforward method to synthesize hybrid structures linking this compound with a chromone moiety is through the formation of a hydrazone bridge. This involves a condensation reaction between the carbohydrazide and a chromone derivative bearing an aldehyde group (formylchromone). The reaction is typically carried out by refluxing the two components in a suitable solvent like ethanol. mdpi.com The nucleophilic -NH2 group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable N-acylhydrazone linkage (-C=N-NH-C=O-). mdpi.com
This synthetic route is highly efficient and allows for the connection of the two distinct heterocyclic systems.
Table 3: Synthesis of a 1,2,3-Thiadiazole-Chromone Hybrid via Hydrazone Linkage
| Reactant A | Reactant B | Product Structure |
| This compound | 4-Oxo-4H-chromene-3-carbaldehyde | |
| Product Name | (E)-N'-( (4-oxo-4H-chromen-3-yl)methylene)-1,2,3-thiadiazole-5-carbohydrazide | |
| Reaction Type | Condensation (Hydrazone Formation) |
This synthesis is based on the well-documented reaction of carbohydrazides with aldehydes to form hydrazones. mdpi.com
Spectroscopic and Structural Characterization of 1,2,3 Thiadiazole 5 Carbohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1,2,3-thiadiazole-based compounds by mapping the chemical environments of protons and carbons.
¹H NMR spectroscopy provides valuable information about the number, environment, and connectivity of protons within a molecule. In derivatives of 1,2,3-thiadiazole-5-carbohydrazide, such as hydrazide-hydrazones, specific proton signals are characteristic of the core structure. For instance, in a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazones, the proton of the thiadiazole ring (=CH) appears as a singlet in the downfield region of δ 8.06–8.63 ppm. The labile NH proton of the hydrazone moiety (–NH–N=CH–) is also observed as a singlet, typically resonating at a significantly lower field, in the range of δ 12.10–12.87 ppm. The presence and position of these signals are crucial for confirming the successful condensation reaction between the carbohydrazide (B1668358) and an aldehyde. Other protons within the molecule, such as those on aromatic or aliphatic substituents, appear at their expected chemical shifts.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Thiadiazole Ring (=CH) | 8.06 - 8.63 | Singlet |
| Hydrazone Linkage (NH) | 12.10 - 12.87 | Singlet |
Table 1: Typical ¹H NMR chemical shift ranges for key protons in hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471).
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. For derivatives of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, the carbon atom of the thiadiazole ring (=CH) gives a signal in the range of δ 135.59–146.67 ppm. The carbonyl carbon (C=O) of the hydrazide group is also readily identified, resonating further downfield between δ 163.31–164.61 ppm. These characteristic signals, along with those from other carbons in the structure, confirm the integrity of the carbon skeleton.
| Carbon Type | Chemical Shift (δ, ppm) |
| Thiadiazole Ring (=CH) | 135.59 - 146.67 |
| Carbonyl (C=O) | 163.31 - 164.61 |
Table 2: Characteristic ¹³C NMR chemical shift ranges for key carbons in hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide.
For more complex structures or for unambiguous assignment of all signals, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. ipb.pt HSQC correlates proton signals with the carbon atoms to which they are directly attached, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. ipb.ptnih.gov These techniques are invaluable for establishing the connectivity between different fragments of the molecule, confirming substituent positions, and differentiating between isomers. ipb.ptnih.gov
Furthermore, for derivatives containing fluorine, ¹⁹F NMR spectroscopy is a highly sensitive and effective tool. rsc.org The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus allow for detailed analysis of the electronic environment around the fluorine atom, which can be used to monitor reactions, study binding interactions, and confirm structural details of fluorinated 1,2,3-thiadiazole (B1210528) derivatives. rsc.orgnih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm their structure. Key vibrations include N-H stretching from the amine and amide groups, C=O stretching of the carbonyl group, C=N stretching of the thiadiazole ring, and C-H stretching of the ring proton. The presence of these specific bands provides clear evidence for the successful synthesis of the target molecule. researchgate.netekb.egrdd.edu.iq
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Amine/Amide (N-H) | Stretching | 3100 - 3300 |
| Carbonyl (C=O) | Stretching | ~1680 |
| Imine (C=N) | Stretching | 1580 - 1680 |
| C-S-C | Stretching | ~700 |
Table 3: General IR absorption regions for key functional groups in 1,2,3-thiadiazole carbohydrazide and its derivatives.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is essential for confirming the molecular weight of synthesized compounds and providing structural information through analysis of their fragmentation patterns. For 1,2,3-thiadiazole derivatives, a characteristic and diagnostically important fragmentation pathway is the elimination of a stable nitrogen molecule (N₂) from the molecular ion. rsc.org This initial loss is a hallmark of the 1,2,3-thiadiazole ring system. rsc.orgnih.gov
High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. nih.gov Tandem mass spectrometry (MS/MS) experiments further elucidate fragmentation pathways, which can be used to distinguish between isomers, such as 1,2,3-thiadiazoles and 1,2,3-triazoles, by comparing their unique fragmentation patterns. nih.govmdpi.com
| Process | Description | Significance |
| Molecular Ion Peak [M]⁺ or [M+H]⁺ | Detection of the intact molecule's ion | Confirms the molecular weight of the compound. |
| Loss of N₂ | Elimination of a nitrogen molecule from the molecular ion | Characteristic fragmentation of the 1,2,3-thiadiazole ring. rsc.orgnih.gov |
| Substituent Fragmentation | Subsequent fragmentation involving side chains | Provides information about the nature of the substituents on the core ring. |
Table 4: Key fragmentation processes for 1,2,3-thiadiazole derivatives in mass spectrometry.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to verify the elemental composition of a purified compound. It provides the percentage by mass of key elements, typically carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values (typically within ±0.4%) serves as strong evidence for the compound's purity and confirms that the correct elemental composition has been achieved. This analysis is routinely used to validate the synthesis of new 1,2,3-thiadiazole derivatives. ekb.egresearchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Determination
Detailed research findings have been reported for a number of derivatives, including those based on 4-methyl-1,2,3-thiadiazole-5-carboxylate and various imino-thiadiazole compounds. These analyses reveal the intricate details of their solid-state structures, including the planarity of the thiadiazole ring, the conformation of the side chains, and the nature of the intermolecular forces that stabilize the crystal lattice.
For instance, the crystal structures of quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate and 2-nitrophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate have been elucidated, showing that they crystallize in the triclinic space group P-1. nih.gov In another example, the structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one was determined, providing evidence for the Z configuration around the imino-phenyl double bond and a near-planar 1,3,4-thiadiazole (B1197879) ring. nih.gov
Furthermore, the crystal structure of 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole has been successfully determined, offering insights into the geometry of more complex fused heterocyclic systems derived from the thiadiazole scaffold. researchgate.net
The following tables summarize the crystallographic data for selected derivatives of 1,2,3-thiadiazole.
Table 1: Crystallographic Data for 4-Methyl-1,2,3-thiadiazole-5-carboxylate Derivatives
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate | C₁₃H₉N₃O₂S | Triclinic | P-1 | 7.957(7) | 8.378(7) | 10.097(10) | 100.63(2) | 112.742(17) | 93.287(4) | 2 |
| 2-Nitrophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | C₁₀H₇N₃O₄S | Triclinic | P-1 | 7.134(4) | 8.154(4) | 10.254(5) | 99.501(9) | 91.311(7) | 109.518(8) | 2 |
Data sourced from reference nih.gov.
Table 2: Crystallographic Data for Selected Imino-Thiadiazole Derivatives
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | C₁₇H₁₃FIN₃OS | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | C₂₄H₂₂N₄OS | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Detailed crystallographic parameters for these compounds require access to the full research articles. The structures were confirmed by single-crystal X-ray diffraction. nih.gov
Investigation of Biological Activities
Antimicrobial Research
Derivatives of 1,2,3-thiadiazole-5-carbohydrazide have been a focal point of antimicrobial research, demonstrating varied efficacy against bacteria, fungi, and mycobacteria.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
The antibacterial potential of 1,2,3-thiadiazole (B1210528) derivatives has been observed primarily against Gram-positive bacteria. In a study involving a series of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, a notable antimicrobial effect was recorded. mdpi.com One particular compound, a hydrazide-hydrazone with a 5-nitro-2-furoyl moiety, demonstrated the highest bioactivity. mdpi.com Its minimum inhibitory concentration (MIC) against Gram-positive strains ranged from 1.95 to 15.62 µg/mL, and its minimum bactericidal concentration (MBC) was between 3.91 and 62.5 µg/mL. mdpi.com This compound's activity against Staphylococcus aureus strains was found to be twice as potent as the reference compound, nitrofurantoin. mdpi.com
Activity against Gram-negative bacteria was more limited. The same 5-nitro-2-furoyl derivative showed some effect, with Escherichia coli being the most sensitive strain (MIC = 125 µg/mL). mdpi.com However, no antibacterial effect was observed for most other Gram-negative rods tested. mdpi.com
| Compound Derivative | Bacterial Type | Tested Strains | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|---|
| 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) derivative with 5-nitro-2-furoyl moiety | Gram-Positive | Staphylococcus aureus, etc. | 1.95–15.62 | 3.91–62.5 | mdpi.com |
| Gram-Negative | Escherichia coli | 125 | > 1000 | mdpi.com |
Antifungal Activity Against Fungal Pathogens
The 1,2,3-thiadiazole scaffold is associated with a broad spectrum of biological activities, including antifungal properties. mdpi.com Research into derivatives of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide has demonstrated a slight to moderate antifungal effect against yeast-like fungi of the genus Candida. mdpi.com For the tested substances, the minimum fungicidal concentration (MFC) values exceeded 1000 µg/mL, with Candida parapsilosis being the most sensitive strain to these compounds. mdpi.com
Furthermore, a 1,2,3-thiadiazole derivative containing a carboxamide moiety has been shown to display broad-spectrum fungicidal inhibition against several fungal strains, including Aspergillus flavus (AS), Colletotrichum lagenarium (CL), and Rhizoctonia solani (RS), with inhibition rates of 100%, 95%, and 97%, respectively. mdpi.com
| Compound Derivative | Fungal Pathogen | Inhibition Rate (%) | Reference |
|---|---|---|---|
| 1,2,3-Thiadiazole with carboxamide moiety | Aspergillus flavus (AS) | 100% | mdpi.com |
| Colletotrichum lagenarium (CL) | 95% | mdpi.com | |
| Rhizoctonia solani (RS) | 97% | mdpi.com | |
| Pellicularia pyrolosa (PP) | 85% | mdpi.com |
Antimycobacterial Activity Investigations
Investigations into the antimycobacterial properties of 1,2,3-thiadiazole derivatives have yielded significant findings. A 1,2,3-thiadiazole containing hydrazone showed excellent antimycobacterial activity against a reference strain of Mycobacterium tuberculosis H37Rv, with a reported MIC value of 0.39 µM. nih.gov This particular compound also demonstrated low cytotoxicity, suggesting its potential for further exploration. nih.gov In another study, thiadiazole derivatives of substituted indoles were tested for their activity against Mycobacterium bovis BCG. uu.nl Several of these derivatives exhibited high activity, with an IC50 value of 3.91 μg/mL, indicating that the thiadiazole moiety plays a crucial role in exerting antimycobacterial effects. uu.nl
Antiviral Research
The antiviral potential of this compound derivatives extends to both plant and human viruses, with notable efficacy against Tobacco Mosaic Virus and the Human Immunodeficiency Virus.
Efficacy Against Plant Viruses (e.g., Tobacco Mosaic Virus)
Derivatives of 1,2,3-thiadiazole have shown significant activity against the Tobacco Mosaic Virus (TMV). A thiophene-containing carbohydrazide (B1668358) 1,2,3-thiadiazole demonstrated potent direct anti-TMV activity, with induction potencies of 58.72% and 61.03% at a concentration of 50 µg/mL. mdpi.com This level of activity was significantly higher than that of the reference drug ninamycin, which exhibited an anti-TMV activity of 54.93% and an induction activity of 18.58% at the same concentration. mdpi.com
Other derivatives have also shown promising results. A substituted 1,2,3-thiadiazole-4-carboxamide (B1266815) exhibited a curative activity of 60% at 500 µg/mL, which was comparable to the standard tiadinil (58%). mdpi.com Another derivative showed a potent protective effect of 76% at 500 µg/mL, surpassing the standard drug's protective effect of 75%. mdpi.com
| Compound Derivative | Activity Type | Efficacy (%) | Concentration (µg/mL) | Reference |
|---|---|---|---|---|
| Thiophene (B33073) containing carbohydrazide 1,2,3-thiadiazole | Direct Anti-TMV | 58.72% | 50 | mdpi.com |
| Induction | 61.03% | |||
| Substituted 1,2,3-thiadiazole-4-carboxamide | Curative | 60% | 500 | mdpi.com |
| Another 1,2,3-thiadiazole derivative | Protective | 76% | 500 | mdpi.com |
Activity Against Human Immunodeficiency Virus (HIV)
Derivatives of 1,2,3-thiadiazole have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. A thioacetanilide-based 1,2,3-thiadiazole scaffold showed remarkably potent anti-HIV activity, with an EC50 value of 0.059 µM and a high selectivity index (SI > 4883). mdpi.com Another series of 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives also demonstrated good activities against HIV-1. nih.gov One compound from this series, in particular, displayed the most potent anti-HIV-1 activity with an EC50 of 36.4 nM, making it more effective than the reference drugs nevirapine (B1678648) (NVP) and delavirdine (B1662856) (DLV). nih.govkuleuven.be Further research identified another 1,2,3-thiadiazole derivative as a highly active anti-HIV-1 agent with an EC50 value of 0.0364 µM and a selectivity index greater than 6460. mdpi.com
| Compound Derivative | EC50 | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Thioacetanilide (B1681303) based 1,2,3-thiadiazole | 0.059 µM | > 4883 | mdpi.com |
| 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivative (7c) | 36.4 nM | Not Specified | nih.govkuleuven.be |
| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole derivative | 0.0364 µM | > 6460 | mdpi.com |
Anticancer and Antitumor Research
The 1,2,3-thiadiazole scaffold, a core component of the subject compound, has been a foundation for the development of various derivatives with potent anticancer properties. Research has spanned both laboratory evaluations using cell lines and studies in animal models to determine efficacy.
In Vitro Evaluations Against Various Cancer Cell Lines
Derivatives of 1,2,3-thiadiazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. In one line of research, analogues of the natural anticancer agent combretastatin (B1194345) A-4 (CA-4), where the central olefin group was replaced by a 1,2,3-thiadiazole ring, were synthesized and evaluated. These compounds exhibited considerable cytotoxicity against human myeloid leukemia (HL-60), human colon adenocarcinoma (HCT-116), and immortalized human microvascular endothelial (HMEC-1) cells. Several of these derivatives showed cytotoxic activity with IC₅₀ values in the nanomolar range, comparable to or only slightly less potent than CA-4 itself. nih.gov The position of substituents on the thiadiazole ring was found to be crucial; compounds with a 3,4,5-trimethoxyphenyl group at the 4th position of the ring were significantly more active than those with the same group at the 5th position. nih.gov
Another series of derivatives involved fusing the 1,2,3-thiadiazole ring with dehydroepiandrosterone (DHEA). These compounds were tested against human breast cancer T47D cells and showed remarkable potency. The most active compounds in this series displayed IC₅₀ values ranging from 0.042 to 0.058 µM, which is comparable to the reference drug Adriamycin (IC₅₀ = 0.04 µM). nih.gov One particular compound from this series also demonstrated considerable selectivity for the T47D cancer cells. nih.gov
| Derivative Series | Cancer Cell Line | Reported IC₅₀ Values | Reference Compound |
|---|---|---|---|
| Combretastatin A-4 Analogs | HL-60 (Human Myeloid Leukemia) | 13.4 - 86.6 nM | Combretastatin A-4 |
| Combretastatin A-4 Analogs | HCT-116 (Human Colon Adenocarcinoma) | 13.4 - 86.6 nM | Combretastatin A-4 |
| Combretastatin A-4 Analogs | HMEC-1 (Human Microvascular Endothelial) | 13.4 - 86.6 nM | Combretastatin A-4 |
| DHEA-fused Derivatives | T47D (Human Breast Cancer) | 0.042 - 0.058 µM | Adriamycin (0.04 µM) |
In Vivo Antitumor Efficacy Studies
The promising results from in vitro studies have led to the evaluation of 1,2,3-thiadiazole derivatives in animal models. Two of the potent combretastatin A-4 analogs were tested in a mice S180 sarcoma model. nih.gov The study found that these derivatives significantly reduced tumor growth, with an inhibition rate that was comparable or, in some cases, even higher than that of combretastatin A-4. nih.gov
Furthermore, a dehydroepiandrosterone-fused 1,2,3-thiadiazole derivative, which showed high potency and selectivity in vitro, was evaluated in T47D xenografts. The results were significant, indicating that the compound inhibited not only tumor growth but also its metastatic ability. nih.gov
Enzyme Inhibition Studies
The interaction of this compound derivatives with various enzymes is a key area of investigation to understand their mechanisms of action and broader biological activities.
Tyrosinase Enzyme Inhibition
A review of scientific literature did not yield specific studies on the inhibition of the tyrosinase enzyme by this compound or its direct derivatives.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Dedicated searches of scientific databases did not identify studies specifically investigating the cholinesterase inhibitory activity of compounds based on the this compound structure.
Carbonic Anhydrase Inhibition
While the broader class of thiadiazoles has been investigated for carbonic anhydrase inhibition, specific research detailing the inhibitory effects of this compound derivatives against carbonic anhydrase isoforms was not identified in the reviewed literature. mdpi.com
Agrochemical Applications and Plant System Interactions
Derivatives of this compound have been extensively studied for their potential applications in agriculture. Research highlights their role in crop protection, not only through direct action against pests and pathogens but also by enhancing the plant's own defense mechanisms.
Fungicidal and Herbicidal Activities
The 1,2,3-thiadiazole nucleus is a key component in the development of new fungicidal agents. Carboxamide derivatives, in particular, have demonstrated a broad spectrum of activity against various fungal strains. mdpi.com
One study focused on creating new N-acyl-N-arylalanines by incorporating a 1,2,3-thiadiazol-5-ylcarbonyl fragment, derived from the plant resistance activator tiadinil. nih.govsemanticscholar.orgmdpi.com Several of these synthesized compounds exhibited moderate antifungal activity in vitro against significant plant pathogens. nih.govsemanticscholar.orgmdpi.com For instance, in vivo tests against Alternaria brassicicola on rape leaves showed that compound 1d (an N-acyl-N-arylalanine derivative) had a 92% efficacy rate at a concentration of 200 µg/mL, a level of protection comparable to tiadinil itself. nih.govsemanticscholar.orgmdpi.com
Table 1: In Vitro Fungicidal Activity of 1,2,3-Thiadiazole Derivatives
| Compound | Target Fungi | Inhibition Rate (%) | Concentration |
|---|---|---|---|
| 149 (carboxamide derivative) | Aspergillus niger (AS) | 100% | Not Specified |
| Colletotrichum lagenarium (CL) | 95% | Not Specified | |
| Pyricularia oryzae (PI) | 88% | Not Specified | |
| Pellicularia sasakii (PS) | 74% | Not Specified | |
| Gibberella zeae (GZ) | 62% | Not Specified | |
| 1d (N-acyl-N-arylalanine) | Alternaria brassicicola | 12.05% | Not Specified |
Data sourced from multiple studies highlighting the potential of 1,2,3-thiadiazole derivatives against various fungal strains. mdpi.commdpi.com
Regarding herbicidal effects, the broader class of thiadiazole derivatives, such as buthidiazole and tebuthiuron, are known to function by disrupting photosynthesis in weeds. researchgate.net These compounds inhibit electron transport and photophosphorylation, providing selective weed control in crops like corn and sugarcane. researchgate.net
Insecticidal and Aphicidal Activities
Derivatives of 1,2,3-thiadiazole have shown significant promise as insecticides and aphicides. Researchers have synthesized N-tert-butyl-N,N′-diacylhydrazines containing the 1,2,3-thiadiazole moiety and tested their effectiveness against agricultural pests.
One such derivative, compound 118 , displayed remarkable insecticidal potential, causing 79% mortality in the diamondback moth (Plutella xylostella L.) at a concentration of 200 μg/mL. mdpi.com This was significantly higher than the 40% mortality rate observed for the reference agent, tebufenozide. mdpi.com
In the realm of aphicidal activity, (E)-β-farnesene based carboxamides of 1,2,3-thiadiazole were designed and evaluated against the green peach aphid (Myzus persicae). mdpi.com The synthesized compounds demonstrated potent aphicidal properties, with some showing significantly higher activity than (E)-ß-farnesene alone, although less than the commercial insecticide pymetrozine. mdpi.com The inclusion of fluoro or difluoro groups on the phenyl moiety was found to enhance the aphicidal potential of these compounds. mdpi.com
Table 2: Insecticidal and Aphicidal Activity of 1,2,3-Thiadiazole Derivatives
| Compound | Target Pest | Activity Measurement | Result |
|---|---|---|---|
| 118 (N-tert-butyl-N,N′-diacylhydrazine) | Plutella xylostella L. | Mortality | 79% at 200 µg/mL |
| 119 (N-tert-butyl-N,N′-diacylhydrazine) | Plutella xylostella L. | Mortality | 68% at 200 µg/mL |
| 120 ((E)-β-farnesene carboxamide) | Myzus persicae | LC50 | 33.4 µg/mL |
| 121 ((E)-β-farnesene carboxamide) | Myzus persicae | LC50 | 50.2 µg/mL |
| 122 ((E)-β-farnesene carboxamide) | Myzus persicae | LC50 | 61.8 µg/mL |
Data illustrates the efficacy of specific 1,2,3-thiadiazole derivatives against common agricultural pests. mdpi.com
Induction of Systemic Acquired Resistance (SAR) in Plants
Systemic Acquired Resistance (SAR) is a plant's natural, broad-spectrum defense mechanism that is activated in response to a localized pathogen attack, leading to enhanced resistance in distal, uninfected parts of the plant. nih.gov Certain chemical compounds can act as elicitors, triggering SAR without the presence of a pathogen.
Derivatives of 1,2,3-thiadiazole are notable for their ability to induce SAR. semanticscholar.org The well-known plant activator tiadinil contains a 1,2,3-thiadiazole core. nih.govsemanticscholar.org Its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), is structurally very similar to the carbohydrazide and is a key molecule in activating the SAR signaling pathway. researchgate.net Benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), another potent synthetic SAR activator, has been shown to protect wheat against powdery mildew by inducing the expression of defense-related genes. nih.gov This demonstrates that the 1,2,3-thiadiazole scaffold is a crucial element for inducing a plant's innate immunity.
Role as Plant Activators
Functioning as inducers of SAR, 1,2,3-thiadiazole derivatives act as "plant activators," a modern class of agrochemicals that protect crops by stimulating their inherent defense systems. mdpi.comnih.gov This approach offers a novel strategy for disease management.
Research into carboxylate derivatives of thiadiazoles has identified them as effective plant activators against a range of plant diseases. mdpi.com Furthermore, a series of novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives have been synthesized and evaluated for their SAR-inducing activity. nih.govacs.org In field tests, certain fluoro-containing compounds from this series proved to be more potent plant activators than the commercial product BTH against cucumber pathogens Erysiphe cichoracearum and Colletotrichum lagenarium. nih.govacs.org
Table 3: Efficacy of 1,2,3-Thiadiazole Derivatives as Plant Activators
| Compound | Target Disease | Host Plant | Efficacy (%) |
|---|---|---|---|
| 136 (carboxylate derivative) | Mycosphaerella melonis | Cucumber | 90% |
| Corynespora cassiicola | Cucumber | 77% | |
| Pseudomonas syringae pv. lachrymans | Cucumber | 42% | |
| 137 (carboxylate derivative) | Mycosphaerella melonis | Cucumber | 69% |
| Corynespora cassiicola | Cucumber | 52% | |
| Pseudomonas syringae pv. lachrymans | Cucumber | 42% |
Data from a study on carboxylate derivatives of thiadiazoles demonstrating their protective effects on cucumber plants. mdpi.com
Exploration of Other Pharmacological Effects
Beyond agrochemical applications, the this compound scaffold has been explored for other valuable biological activities.
Antioxidant Potential
The search for effective antioxidant agents is a significant area of pharmaceutical research. Derivatives of 1,2,3-thiadiazole have been identified as having potential antioxidant properties. A study involving the synthesis of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides specifically noted their antioxidant activities alongside other biological effects. dntb.gov.ua Other studies on the broader thiadiazole class have utilized methods like the DPPH free radical scavenging assay to confirm their ability to mitigate oxidative stress. chemmethod.comresearchgate.netcumhuriyet.edu.tr This suggests that the this compound structure could be a promising starting point for the development of new antioxidant compounds.
Anti-inflammatory Properties
Derivatives of 1,2,3-thiadiazole have been identified as a promising class of compounds in the investigation of novel anti-inflammatory agents. mdpi.com Research in this area has focused on the synthesis of various analogues and their subsequent evaluation for the ability to mitigate inflammatory responses. The core 1,2,3-thiadiazole structure is often functionalized with different substituents to explore structure-activity relationships and identify compounds with enhanced efficacy.
Studies have shown that the anti-inflammatory potential of these derivatives is influenced by the nature of the chemical groups attached to the thiadiazole ring. For instance, the incorporation of specific aryl or heterocyclic moieties can modulate the anti-inflammatory profile of the resulting compounds. The mechanism of action, while not fully elucidated for all derivatives, is often linked to the inhibition of key enzymes or mediators involved in the inflammatory cascade.
Table 1: Investigated Anti-inflammatory Properties of 1,2,3-Thiadiazole Derivatives
| Compound Derivative | Key Findings |
|---|---|
| Aryl-substituted 1,2,3-thiadiazoles | Modulation of anti-inflammatory activity based on the nature and position of substituents on the aryl ring. |
| Heterocyclic-fused 1,2,3-thiadiazoles | Enhanced anti-inflammatory profiles observed in certain fused-ring systems. |
Anticonvulsant Activities
The therapeutic potential of 1,2,3-thiadiazole derivatives extends to the field of central nervous system disorders, with a number of studies highlighting their anticonvulsant properties. mdpi.com The exploration of these compounds as potential treatments for epilepsy and other seizure-related conditions is an active area of research. The structural diversity achievable through synthetic modifications of the 1,2,3-thiadiazole scaffold allows for the development of a wide range of candidates for anticonvulsant screening.
The anticonvulsant activity of these derivatives is typically assessed using established in vivo models, which help to determine their efficacy in preventing or reducing the severity of seizures. Structure-activity relationship studies have indicated that specific substitutions on the thiadiazole ring are crucial for potent anticonvulsant effects. The presence of certain functional groups can influence the pharmacokinetic and pharmacodynamic properties of the compounds, affecting their ability to cross the blood-brain barrier and interact with relevant neurological targets.
Table 2: Overview of Anticonvulsant Activity of 1,2,3-Thiadiazole Derivatives
| Compound Series | Observation |
|---|---|
| Substituted 1,2,3-thiadiazole-5-carboxamides | Anticonvulsant effects are dependent on the nature of the substituent on the amide nitrogen. |
| 1,2,3-Thiadiazole-heterocycle hybrids | Some hybrid molecules have demonstrated significant protection against induced seizures in preclinical models. |
Antileishmanial Activity
Derivatives of the 1,2,3-thiadiazole scaffold have emerged as a noteworthy class of compounds in the search for new antileishmanial agents. mdpi.com Leishmaniasis, a parasitic disease with significant global impact, requires the development of novel and effective treatments, and 1,2,3-thiadiazole derivatives have shown promise in this regard. The antileishmanial activity of these compounds is typically evaluated against various Leishmania species, the protozoan parasites responsible for the disease.
The mechanism of action for the antileishmanial effects of 1,2,3-thiadiazole derivatives is an area of ongoing investigation. It is hypothesized that these compounds may interfere with essential biochemical pathways within the parasite, leading to its inhibition or death. The lipophilicity and electronic properties of the substituents on the thiadiazole ring play a significant role in determining the potency of these derivatives.
Table 3: Summary of Antileishmanial Research on 1,2,3-Thiadiazole Derivatives
| Derivative Type | Key Research Findings |
|---|---|
| Nitro-substituted 1,2,3-thiadiazoles | Certain nitro-substituted derivatives have exhibited significant in vitro activity against Leishmania promastigotes. |
| 1,2,3-Thiadiazoles with heterocyclic side chains | The introduction of specific heterocyclic moieties has been shown to enhance antileishmanial potency. |
Anthelmintic Activity
While the primary focus of research on 1,2,3-thiadiazole derivatives has been on other therapeutic areas, their potential as anthelmintic agents has also been a subject of scientific inquiry. Helminth infections, caused by parasitic worms, are a major health concern in many parts of the world, and the development of new anthelmintic drugs is crucial to combat these infections and address the issue of drug resistance.
The evaluation of 1,2,3-thiadiazole derivatives for anthelmintic activity involves screening against various species of parasitic worms. The structural features of the thiadiazole derivatives, such as the nature of the side chains and their stereochemistry, can significantly influence their efficacy. The mechanism by which these compounds exert their anthelmintic effects is not yet fully understood but may involve the disruption of neuromuscular coordination or metabolic processes in the parasites.
Table 4: Research Highlights of Anthelmintic Studies on 1,2,3-Thiadiazole Derivatives
| Compound Class | Noteworthy Observations |
|---|---|
| Substituted 1,2,3-thiadiazole-5-carbohydrazides | Preliminary studies suggest that some carbohydrazide derivatives possess activity against certain helminth species. |
| 1,2,3-Thiadiazoles with extended side chains | The length and flexibility of the side chains attached to the thiadiazole ring appear to be important for anthelmintic potency. |
Antiamoebic Activity
The investigation of 1,2,3-thiadiazole derivatives has revealed their potential as effective antiamoebic agents. mdpi.com Amoebiasis, an infection caused by the protozoan parasite Entamoeba histolytica, remains a significant health problem in many developing countries. The search for new and more effective drugs is driven by the limitations of current therapies.
Research has shown that certain 1,2,3-thiadiazole derivatives exhibit potent in vitro activity against E. histolytica. For instance, a furan-based 1,2,3-thiadiazole derivative demonstrated a half-maximal inhibitory concentration (IC50) of 0.23 µM, and a 4-bromo phenyl-1,2,3-thiadiazole derivative showed an IC50 of 0.24 µM. mdpi.com These values indicate a significantly higher potency when compared to the standard drug metronidazole, which has an IC50 of 1.80 µM. mdpi.com
In another study, a series of 1,2,3-thiadiazole derivatives were synthesized through the cyclization of novel 2-(quinolin-8-yloxy) acetohydrazones. researchgate.net The subsequent in vitro antiamoebic activity screening against the HM1:IMSS strain of Entamoeba histolytica revealed interesting structure-activity relationships. It was observed that the parent quinoline-based hydrazones displayed better antiamoebic potential than their cyclized 1,2,3-thiadiazole products. mdpi.comresearchgate.net This suggests that the presence of the quinoline acetohydrazone moiety is crucial for the observed antiamoebic activity, and its absence in the final thiadiazole derivatives leads to a significant loss of potency. mdpi.com
Table 5: In Vitro Antiamoebic Activity of Selected 1,2,3-Thiadiazole Derivatives
| Compound | IC50 (µM) against E. histolytica |
|---|---|
| Furan-based 1,2,3-thiadiazole | 0.23 mdpi.com |
| 4-Bromo phenyl-1,2,3-thiadiazole | 0.24 mdpi.com |
| Metronidazole (Standard) | 1.80 mdpi.com |
Mechanistic Insights and Structure Activity Relationship Sar Studies
Elucidation of Molecular Mechanisms of Action
Identification of Putative Biological Targets and Pathways
Derivatives of 1,2,3-thiadiazole-5-carbohydrazide have been investigated for their interactions with various biological targets, leading to the identification of several putative pathways through which they exert their effects. One of the key areas of investigation has been their potential as anticancer agents. Studies have shown that certain 1,2,3-thiadiazole (B1210528) derivatives can induce necroptosis, a form of regulated, caspase-independent cell death. nih.gov This suggests that these compounds may target components of the necroptosis pathway, offering a potential therapeutic strategy for apoptosis-resistant cancers.
In the realm of infectious diseases, these compounds have shown promise as antiviral and antibacterial agents. For instance, some derivatives have demonstrated potent activity against HIV-1, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular modeling studies have provided insights into their binding modes within the NNRTI binding pocket of the HIV-1 reverse transcriptase. Furthermore, certain 1,2,3-thiadiazole-based hydrazones have exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential as novel anti-tuberculosis agents. nih.gov
The 1,2,3-thiadiazole scaffold has also been explored for its role in plant protection, where derivatives have been shown to act as elicitors, inducing systemic acquired resistance (SAR) in plants. nih.gov This suggests an interaction with plant signaling pathways that lead to a heightened defense response against pathogens.
Insights into Receptor Modulation and Enzyme Inhibition
The biological activity of this compound derivatives is often attributed to their ability to modulate specific receptors or inhibit key enzymes. A notable target is the family of carbonic anhydrase (CA) isoenzymes. tandfonline.comasianpubs.orgnih.gov Certain sulfonamide derivatives of benzimidazo[1,2-c] mdpi.commdpi.comnih.govthiadiazole have been identified as potent inhibitors of human carbonic anhydrase isoforms I, II, and IX. nih.govcore.ac.uk CA IX is a particularly important target in cancer therapy due to its association with tumor hypoxia and acidification of the tumor microenvironment. nih.gov The inhibition of this enzyme can disrupt the pH regulation of cancer cells, leading to their demise.
In the context of antiviral activity, as mentioned, derivatives can act as NNRTIs of HIV-1 reverse transcriptase. nih.gov This inhibition prevents the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle.
Furthermore, some thiadiazole derivatives bearing hydrazone moieties have been shown to possess antinociceptive and antidepressant-like effects in animal models, suggesting potential modulation of receptors within the central nervous system. nih.gov While the specific receptors have not been fully elucidated, these findings open avenues for the development of novel therapeutics for pain and depression. The general class of hydrazones has also been noted for their potential as enzyme inhibitors. urfu.ru
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the thiadiazole ring and the modifications of the carbohydrazide (B1668358) and subsequent hydrazone moieties. mdpi.com
Impact of Substituent Effects on Biological Potency and Selectivity
SAR studies have consistently demonstrated that the substituents on the 1,2,3-thiadiazole ring system play a critical role in determining the biological potency and selectivity of these compounds.
For instance, in the context of anti-HIV activity, the substitution on the phenyl ring attached to the thiadiazole core significantly affects the inhibitory action. mdpi.com A 2,4-dibromophenyl substitution was found to markedly increase the antiviral potential. mdpi.com The decreasing order of antiviral strength was observed as 2,4-Br2 > 2,4-Cl2 > 2,4-F2, indicating that the nature and position of the halogen atoms are crucial for activity. mdpi.com Similarly, for antiviral piperidine-based thiadiazole derivatives, chlorine atom substitution resulted in good antiviral activity, with para-substituted compounds exhibiting greater cytotoxic potency than ortho-substituted ones. mdpi.com
In the development of necroptosis inhibitors, SAR studies revealed that small cyclic alkyl groups (like cyclopropyl) at the 4-position and 2,6-dihalobenzylamides at the 5-position of the mdpi.commdpi.comnih.govthiadiazole were optimal for potency. nih.gov The stereochemistry at the benzylic position also proved to be critical, with the (S)-enantiomer retaining all the inhibitory activity. nih.gov
The following table summarizes the impact of various substituents on the biological activity of 1,2,3-thiadiazole derivatives based on several studies.
| Core Scaffold | Substituent | Position | Observed Biological Activity | Reference |
| 1,2,3-Thiadiazole | 2,4-Dibromophenyl | 5 | Potent anti-HIV activity | mdpi.com |
| 1,2,3-Thiadiazole | Chlorine | Phenyl ring | Good antiviral activity | mdpi.com |
| 1,2,3-Thiadiazole | Cyclopropyl | 4 | Optimal necroptosis inhibition | nih.gov |
| 1,2,3-Thiadiazole | 2,6-Dihalobenzylamide | 5 | Optimal necroptosis inhibition | nih.gov |
| 1,2,3-Thiadiazole | (S)-methyl on benzylic position | - | Active necroptosis inhibitor | nih.gov |
Influence of Heterocyclic Ring System Variations on Bioactivity
The inherent properties of the 1,2,3-thiadiazole ring system contribute significantly to the biological activity of its derivatives. isres.org Variations of this heterocyclic core, or its combination with other heterocyclic systems, have been a key strategy in drug design.
For example, the fusion of a benzimidazole (B57391) ring to the 1,2,3-thiadiazole scaffold to form benzimidazo[1,2-c] mdpi.commdpi.comnih.govthiadiazole-7-sulphonamides led to potent carbonic anhydrase inhibitors. nih.gov This highlights the favorable interactions that can be achieved by creating more complex, fused-ring systems.
In another study, the replacement of the mdpi.commdpi.comnih.govthiadiazole ring with various thiophene (B33073) derivatives was tolerated in necroptosis inhibitors, although it led to some decrease in potency. nih.gov This suggests that while the thiadiazole ring is important, other sulfur-containing five-membered rings can also serve as effective scaffolds.
The combination of the 1,2,3-thiadiazole moiety with other heterocycles like thiazole (B1198619) and oxadiazole has been explored to develop novel elicitors with systemic acquired resistance. nih.gov This approach of creating hybrid molecules leverages the bioactive properties of each heterocyclic component.
Contribution of the Carbohydrazide and Hydrazone Moieties to Activity
The carbohydrazide group at the 5-position of the 1,2,3-thiadiazole ring is a crucial functional group that is often converted into a hydrazone moiety through condensation with various aldehydes or ketones. mdpi.comnih.gov This hydrazide-hydrazone scaffold (-CONH-N=CH-) is a well-established pharmacophore known to contribute to a wide range of biological activities. mdpi.comnih.govmdpi.com
The formation of hydrazones from this compound has yielded compounds with significant antimicrobial, antimycobacterial, and anticancer activities. nih.govmdpi.com For instance, a series of novel hydrazide-hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid displayed notable antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com The most active compound in this series contained a 5-nitro-2-furyl moiety, indicating that the nature of the group introduced via the aldehyde is critical for bioactivity. mdpi.com
The hydrazone linkage provides a flexible yet constrained conformational framework, which can be crucial for binding to biological targets. The variety of substituents that can be introduced on the arylidine part of the hydrazone allows for extensive SAR exploration to optimize potency and selectivity. nih.gov
The following table illustrates the importance of the hydrazone moiety in the biological activity of 1,2,3-thiadiazole derivatives.
| Parent Compound | Modification | Resulting Moiety | Observed Biological Activity | Reference |
| This compound | Condensation with aldehydes/ketones | Hydrazone | Antimicrobial, antimycobacterial, anticancer | nih.govmdpi.com |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Condensation with 5-nitro-2-furaldehyde | 5-Nitro-2-furyl hydrazone | High antimicrobial activity | mdpi.com |
| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio)]acetohydrazide | Condensation with various aldehydes/ketones | Hydrazone | Antidepressant-like and antinociceptive effects | nih.gov |
Development of Pharmacophore Models and Optimization Strategies
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a template for the design and discovery of new, more potent compounds. Coupled with SAR studies, which systematically alter parts of a molecule to observe the effect on its activity, these approaches provide a powerful strategy for drug optimization.
While specific and detailed pharmacophore models exclusively for this compound are not extensively documented in publicly available literature, the principles of pharmacophore modeling have been widely applied to the broader class of thiadiazole derivatives, offering valuable insights that can be extrapolated.
General Pharmacophoric Features of Thiadiazole Derivatives:
Studies on various thiadiazole isomers have revealed common pharmacophoric features that contribute to their biological activities, including:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the thiadiazole ring and the oxygen atom of the carbohydrazide group are potent hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The -NH-NH2 group of the carbohydrazide moiety serves as a crucial hydrogen bond donor.
Hydrophobic Regions: Aromatic or aliphatic substituents attached to the thiadiazole ring or the hydrazide nitrogen can form important hydrophobic interactions with the target protein.
Aromatic Rings: Phenyl or other aromatic rings are often incorporated to establish pi-pi stacking or hydrophobic interactions.
Structure-Activity Relationship (SAR) Insights:
SAR studies on derivatives of the closely related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have provided valuable data on the influence of different substituents on antimicrobial activity. These findings highlight key aspects for the optimization of this class of compounds.
For instance, research into a series of hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has shown that the nature of the substituent on the hydrazone moiety significantly impacts antimicrobial efficacy.
A notable SAR study involved the synthesis and evaluation of a series of nih.govnih.govresearchgate.netthiadiazole benzylamides as necroptosis inhibitors. This research revealed that small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position of the 1,2,3-thiadiazole ring were optimal for activity. Furthermore, the stereochemistry at the benzylic position was found to be critical, with the (S)-enantiomer exhibiting all the inhibitory activity. While not directly involving the carbohydrazide group, these findings underscore the importance of substitution patterns on the 1,2,3-thiadiazole core for biological activity.
Optimization Strategies:
Based on the general pharmacophoric features and SAR data, several optimization strategies can be proposed for designing more potent this compound derivatives:
Substitution on the Thiadiazole Ring: While the core structure is this compound, SAR studies on related compounds suggest that substitution at the 4-position of the thiadiazole ring could be a viable strategy. Introducing small alkyl or halogen groups could influence the molecule's lipophilicity and interaction with the target.
Bioisosteric Replacement: The thiadiazole ring itself or the carbohydrazide linker can be replaced by other bioisosteric groups to explore different chemical spaces and potentially improve pharmacokinetic properties. For example, replacing the 1,2,3-thiadiazole with other five-membered heterocycles like oxadiazole or triazole could lead to compounds with altered biological profiles.
The following table summarizes hypothetical SAR data based on the analysis of related compounds, illustrating how different substituents might influence biological activity.
| Compound ID | R Group (Substituent on Hydrazone) | Predicted Biological Activity (e.g., MIC µg/mL) | Key SAR Observations |
| 1a | Phenyl | Moderate | Baseline activity with an unsubstituted aromatic ring. |
| 1b | 4-Chlorophenyl | High | Electron-withdrawing group at the para position may enhance activity through increased hydrogen bonding potential or electronic interactions. |
| 1c | 4-Methoxyphenyl | Moderate to Low | Electron-donating group at the para position might be less favorable for this specific target interaction. |
| 1d | 2-Hydroxyphenyl | High | Potential for intramolecular hydrogen bonding or additional hydrogen bond donation to the target, enhancing binding affinity. |
| 1e | Furan-2-yl | High | Heterocyclic ring may provide additional interaction points and favorable physicochemical properties. |
It is crucial to note that these are generalized strategies and observations. The actual development of potent and selective inhibitors based on the this compound scaffold requires iterative cycles of design, synthesis, and biological testing, guided by more specific pharmacophore models and detailed QSAR studies for the target of interest.
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
While extensive molecular docking studies have been conducted on various thiadiazole isomers, there is a notable scarcity of research specifically detailing the docking of 1,2,3-thiadiazole-5-carbohydrazide into protein targets. However, studies on closely related 1,2,3-thiadiazole (B1210528) derivatives provide valuable insights into their potential binding interactions. For instance, research on thioacetanilide (B1681303) based 1,2,3-thiadiazole scaffolds has demonstrated their potential as anti-HIV agents, with one derivative showing a half-maximal effective concentration (EC50) value of 0.0364 ± 0.0038 µM. mdpi.com Another study on a series of 2,3,5-substituted nih.govnih.govnih.gov-thiadiazole analogs identified them as potent inhibitors of the 3C-like protease of SARS-CoV-2, with IC50 values in the submicromolar range. nih.gov These studies underscore the potential of the thiadiazole ring system to form significant interactions within protein active sites, often involving hydrogen bonding and hydrophobic interactions. For example, in a study of benzimidazole (B57391)–thiadiazole hybrids, the thiadiazole core was found to be crucial for interaction with the heme group in the target enzyme, while a hydrogen bond was observed between the benzimidazole ring and a methionine residue (Met508). nih.gov
To illustrate the potential interactions, a hypothetical docking scenario could involve the carbohydrazide (B1668358) moiety of this compound acting as a key hydrogen bond donor and acceptor, while the thiadiazole ring could engage in hydrophobic or π-stacking interactions with aromatic residues in a binding pocket.
Table 1: Representative Molecular Docking Studies of Thiadiazole Derivatives
| Derivative Class | Target Protein | Key Findings |
| Benzimidazole–thiadiazole hybrids | Candida sterol 14-α demethylase (CYP51) | The thiadiazole core interacts with the heme group; a derivative showed a high docking energy of -10.928 kcal/mol. nih.gov |
| 2,3,5-substituted nih.govnih.govnih.gov-thiadiazoles | SARS-CoV-2 3C-Like Protease | Covalent binding to the catalytic cysteine (Cys145) with IC50 values as low as 0.118 μM. nih.gov |
| Pyridine-bearing 1,3,4-thiadiazoles | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) | A derivative exhibited an IC50 of 2.03 ± 0.72 µM against a human colon carcinoma cell line. nih.gov |
| Thioacetanilide based 1,2,3-thiadiazoles | HIV-1 Reverse Transcriptase | A derivative showed potent anti-HIV-1 activity with an EC50 of 0.0364 µM. mdpi.com |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery, helping to identify candidates with favorable pharmacokinetic profiles.
Studies on other thiadiazole derivatives offer a glimpse into the expected ADME profile. For example, a study on 1,3,4-oxadiazole (B1194373) derivatives, which are structurally similar to thiadiazoles, predicted good oral absorption and distribution characteristics based on parameters like lipophilicity (logP) and the number of hydrogen bond donors and acceptors. researchgate.net In another study on benzimidazole–thiadiazole hybrids, theoretical ADME calculations indicated that the compounds generally adhere to Lipinski's rule of five, suggesting good oral bioavailability. nih.gov
Table 2: Predicted ADME Properties for Representative Thiadiazole Derivatives
| Derivative Class | Predicted Property | Value/Observation |
| Benzimidazole–thiadiazole hybrids | Lipinski's Rule of Five | Generally compliant, suggesting good oral bioavailability. nih.gov |
| 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol | Blood-Brain Barrier Permeability | Predicted to be a non-CNS agent (logBB = -0.992). researchgate.net |
| 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol | Human Intestinal Absorption | Well absorbed (95.95%). researchgate.net |
| Triazole benzene (B151609) sulfonamide derivatives | Lipinski's Rule of Five | The majority of designed compounds were compliant. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of molecules. These calculations can provide insights into parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution.
There is a significant lack of published quantum chemical calculations specifically for this compound. However, studies on related structures highlight the utility of these methods. For instance, in a study of benzimidazole–thiadiazole hybrids, DFT calculations at the B3LYP/6-311G(d,p) level were used to model the structures and perform HOMO-LUMO and molecular electrostatic potential (MEP) analyses. nih.gov These calculations are crucial for understanding how electrostatic interactions influence the binding of these compounds to their biological targets.
For this compound, quantum chemical calculations could elucidate the reactivity of the carbohydrazide group and the electronic properties of the thiadiazole ring, which are critical for its interaction with biological macromolecules. A review of synthetic methods for 1,2,3-thiadiazoles mentions the Hurd-Mori cyclization, a key reaction in their synthesis, which itself can be studied using computational methods to understand the reaction mechanism and regioselectivity. researchgate.net
Molecular Dynamics Simulations for Ligand-Protein Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target, offering insights into the stability of the complex and the conformational changes that may occur upon binding.
As with other computational methods, there is a dearth of MD simulation studies specifically focused on this compound. However, the value of this technique is demonstrated in studies of related compounds. For example, 100 ns MD simulations were performed on benzimidazole–thiadiazole hybrids in complex with Candida sterol 14-α demethylase (CYP51) to assess the stability of the docked poses. nih.gov Similarly, MD simulations of triazole benzene sulfonamide derivatives bound to human carbonic anhydrase IX were used to validate the stability of the ligand-protein complex, with analyses of RMSD, RMSF, and hydrogen bond interactions over the simulation time. nih.gov These simulations confirmed the stable binding of the designed compounds in the active site.
For this compound, MD simulations could be instrumental in validating docking predictions and understanding the dynamic behavior of the ligand within a protein's active site, including the flexibility of the carbohydrazide chain and the stability of key hydrogen bonds.
Future Research Directions and Translational Potential
Rational Design and Synthesis of Next-Generation Derivatives
The future of 1,2,3-thiadiazole-5-carbohydrazide research lies in the rational design and synthesis of novel derivatives with enhanced efficacy and selectivity. Computational chemistry, encompassing molecular docking, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, and density functional theory (DFT), is a pivotal tool in this endeavor. nih.gov By modeling the interactions between thiadiazole derivatives and their biological targets, researchers can design new molecules with optimized binding affinities and pharmacokinetic profiles.
A key strategy involves the modification of the 1,2,3-thiadiazole (B1210528) core with various pharmacophores to target specific diseases. For instance, the design of novel 1,3,4-thiadiazole (B1197879) derivatives as potent VEGFR-2 inhibitors for anticancer therapy has been successfully demonstrated, providing a blueprint for similar approaches with the 1,2,3-thiadiazole scaffold. nih.govnih.gov The synthesis of hybrid molecules, combining the 1,2,3-thiadiazole moiety with other biologically active heterocycles, is another promising avenue for creating next-generation therapeutic agents. mdpi.com
Exploration of Novel Biological Targets and Therapeutic Areas
The 1,2,3-thiadiazole nucleus is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netresearchgate.net Future research will focus on identifying and validating novel biological targets for these compounds, thereby expanding their therapeutic potential.
One area of significant interest is the development of 1,2,3-thiadiazole-based kinase inhibitors. For example, derivatives have been designed to target Bcr-Abl kinase in chronic myelogenous leukemia, with molecular modeling studies highlighting the crucial role of specific moieties in binding to the kinase domain. nih.gov Another avenue for exploration is the inhibition of cytochrome P450 enzymes, where the 1,2,3-thiadiazole heterocycle can act as a heme ligand. nih.gov The broad spectrum of activity suggests that these compounds could be effective against a range of pathogens and diseases, warranting further investigation into their mechanisms of action. mdpi.com
Optimization of Green Synthetic Methodologies for Industrial Applications
The development of environmentally benign and efficient synthetic methods is crucial for the industrial-scale production of this compound and its derivatives. Green chemistry principles, such as the use of less hazardous solvents, catalysts, and microwave-assisted reactions, are being increasingly integrated into synthetic protocols. researchgate.net
One notable example is the use of a one-pot, four-component Ugi reaction under green synthetic conditions to produce carboxamide derivatives of thiadiazoles. mdpi.com Such multi-component reactions are highly efficient, reducing the number of synthetic steps, minimizing waste, and often leading to high yields. Future research will likely focus on adapting and optimizing these green methodologies for the synthesis of a wider range of 1,2,3-thiadiazole derivatives, making their production more sustainable and cost-effective for pharmaceutical and agricultural applications.
Advanced Computational Modeling for Predictive Drug Discovery
Advanced computational modeling is set to revolutionize the discovery and development of 1,2,3-thiadiazole-based drugs. In silico techniques, including hierarchical virtual screening and molecular dynamics simulations, can be used to screen large libraries of virtual compounds and predict their binding affinities for specific biological targets. nih.gov This approach significantly accelerates the identification of promising lead compounds for further experimental validation.
For instance, computational studies have been instrumental in identifying novel 1,3,4-thiadiazole derivatives as potential inhibitors of key SARS-CoV-2 proteins, demonstrating the power of these methods in rapidly responding to emerging health threats. nih.gov The application of these advanced modeling techniques to the 1,2,3-thiadiazole scaffold will enable a more targeted and efficient drug discovery process, reducing the time and cost associated with traditional screening methods. researchgate.net
Synergistic Effects in Combination Therapies
The investigation of synergistic effects in combination therapies represents a significant translational potential for 1,2,3-thiadiazole derivatives. Combining these compounds with existing drugs can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce side effects by allowing for lower dosages of each agent. nih.govnih.gov
Potential for Agricultural Innovation and Crop Protection
The 1,2,3-thiadiazole scaffold has demonstrated considerable promise for agricultural applications, particularly in the development of novel crop protection agents. google.com Derivatives of 1,2,3-thiadiazole have been shown to possess fungicidal, insecticidal, and plant-activating properties. mdpi.comgoogle.comnih.govurfu.ru
For example, 1,2,3-thiadiazole carboxamide derivatives have been developed as potent fungicides, with some compounds showing excellent activity against a broad spectrum of plant pathogens. nih.gov In some cases, these novel compounds have exhibited comparable or even better efficacy than existing commercial fungicides. nih.gov Furthermore, certain 1,2,3-thiadiazole derivatives can act as plant activators, inducing systemic acquired resistance and enhancing the natural defense mechanisms of plants against pathogens. mdpi.comurfu.rumdpi.com Future research in this area will focus on the development of environmentally friendly and highly effective pesticides and plant health products based on the 1,2,3-thiadiazole framework to ensure food security and sustainable agriculture.
Q & A
What are the common synthetic routes for preparing 1,2,3-thiadiazole-5-carbohydrazide derivatives, and how do reaction conditions influence yields?
Basic
The synthesis typically involves condensation reactions between hydrazide precursors and aldehydes/ketones under acidic or basic conditions. For example, (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide is synthesized by refluxing 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with 2-hydroxy-5-methoxybenzaldehyde in methanol under basic conditions . Key parameters include molar ratios (e.g., 1:1 metal:ligand for complexation), reflux duration (6–12 hours), and monitoring via TLC. Microwave-assisted methods (e.g., 160 Watts for 10–20 minutes) significantly reduce reaction times and improve yields compared to conventional heating .
What spectroscopic and analytical techniques are used to characterize this compound derivatives?
Basic
Characterization relies on:
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide, C=N at ~1600 cm⁻¹ for Schiff bases) .
- ¹H/¹³C NMR to verify proton environments and aromatic substituents .
- Elemental analysis to validate stoichiometry (±0.3% tolerance) .
- TGA-DTA to assess thermal stability and decomposition patterns of metal complexes .
How can researchers optimize synthetic efficiency when comparing conventional vs. microwave-assisted methods?
Advanced
Microwave irradiation enhances reaction kinetics through uniform dielectric heating. For instance, synthesizing Fe(III) complexes via microwave (160 Watts, 10 minutes) achieves ~85% yield versus ~60% with 6-hour reflux . Key variables include:
- Power and irradiation time : Higher power (e.g., 160–200 Watts) reduces time but risks side reactions.
- Solvent choice : Methanol or ethanol is preferred for polar intermediates.
- Scale-up feasibility : Microwave methods are limited by cavity size, whereas conventional reflux suits bulk synthesis. Validate reproducibility using parallel trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
